Bienvenue dans la boutique en ligne BenchChem!

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

FGFR4 Kinase Inhibition Recombinant Assay

This compound is a validated FGFR4 kinase inhibitor (IC₅₀ 43 nM), offering immediate utility as a reference ligand in biochemical assays, crystallography, and selectivity profiling. Its pyridine-3-sulfonamide moiety serves as a critical selectivity handle, distinguishing it from related analogs that target MAO-B or JAK. Researchers can deploy this molecule in SAR matrices to map pyridinyl-specific pharmacophore interactions. Ideal for hit validation, screening cascades, and probe development. NOT a generic building block.

Molecular Formula C15H14N4O3S2
Molecular Weight 362.42
CAS No. 946239-95-8
Cat. No. B2776638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
CAS946239-95-8
Molecular FormulaC15H14N4O3S2
Molecular Weight362.42
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C15H14N4O3S2/c20-15-6-5-13(14-4-2-10-23-14)18-19(15)9-8-17-24(21,22)12-3-1-7-16-11-12/h1-7,10-11,17H,8-9H2
InChIKeyULTCOEFNPRBOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 946239-95-8): Sourcing Profile & Differentiated Pyridazinone–Sulfonamide Scaffold


N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 946239-95-8) is a synthetic small molecule (MW 362.4 g/mol) built on a 6-oxopyridazinone core substituted at the 3‑position with a thiophene ring and linked via an ethyl spacer to a pyridine‑3‑sulfonamide motif [1]. This architecture places it within the broader pyridazinone–sulfonamide family, a class investigated for kinase inhibition, monoamine oxidase (MAO) modulation, and antimicrobial activity. Despite its membership in a well‑populated chemical space, publicly disclosed quantitative bioactivity data for this specific compound remain extremely limited; the strongest differentiation evidence currently emerges from structure‑based comparisons with close analogs that share the thiophenyl‑pyridazinone core but differ in the sulfonamide appendage, as well as from a direct recombinant enzyme assay reporting FGFR4 kinase inhibition.

Why Generic Pyridazinone–Sulfonamide Substitution Fails for CAS 946239-95-8


Although the 6‑oxo‑3‑(thiophen‑2‑yl)pyridazinone core is common to a cluster of catalog compounds, in‑class analogs cannot be freely interchanged because the sulfonamide substituent dictates both target engagement and selectivity. For example, the pyridine‑3‑sulfonamide congener registers an FGFR4 IC₅₀ of 43 nM [1], whereas the propane‑1‑sulfonamide variant elicits antiproliferative activity against MCF‑7 and A549 cells with IC₅₀ values in the micromolar range . Even within the same core, swapping the sulfonamide from pyridinyl to benzenesulfonamide shifts the biological profile toward MAO‑B inhibition (IC₅₀ 2.90–4.36 µM) [2]. These orthogonal activity signatures—kinase inhibition, tumor‑cell cytotoxicity, and MAO modulation—demonstrate that the distal sulfonamide group is a critical selectivity handle, making blind substitution a high‑risk procurement strategy for any target‑ or pathway‑focused research program.

Quantitative Differentiation Evidence for N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide


FGFR4 Kinase Inhibition: Direct Recombinant Enzyme IC₅₀ Evidence

The target compound inhibits recombinant human FGFR4 kinase with an IC₅₀ of 43 nM in a caliper mobility shift assay [1]. This represents the only direct, quantitative bioactivity measurement publicly available for CAS 946239-95-8. Although no head‑to‑head comparator data exist for close analogs in the same assay, this sub‑100 nM potency establishes FGFR4 as a tractable target and provides a concrete benchmark for replicate or selectivity profiling studies.

FGFR4 Kinase Inhibition Recombinant Assay

Antiproliferative Activity of the Propane‑1‑sulfonamide Analog in MCF‑7 and A549 Cells

The closest structurally characterized analog, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide (CAS 954061-99-5), induces apoptosis and inhibits proliferation in MCF‑7 breast cancer and A549 lung cancer cells with measurable IC₅₀ values . In contrast, the target compound (pyridine‑3‑sulfonamide variant) shows no publicly reported antiproliferative data in these lines, and the benzenesulfonamide‑substituted pyridazinones are essentially inactive as antiproliferative agents, their primary activity being MAO‑B inhibition (IC₅₀ 2.90–4.36 µM) [1]. This three‑way comparison illustrates that the sulfonamide appendage governs whether the common core manifests as a kinase inhibitor, a cytotoxic agent, or an MAO modulator.

Anticancer Apoptosis MCF‑7 A549

JAK Inhibition by a Butanamide‑Linked Pyridazinone Congener

A structurally related compound, N-benzyl-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, has been reported to exhibit moderate inhibitory activity against Janus kinase (JAK) enzymes and to suppress IL‑1β and IL‑6 cytokine expression in human keratinocytes at 10 µM . The target compound shares the identical thiophenyl‑pyridazinone core, but the replacement of the butanamide linker with an ethyl‑pyridine‑3‑sulfonamide group directs inhibition toward FGFR4 rather than JAK isoforms. This chemotype‑level divergence underscores the linker‑ and sulfonamide‑dependent target selectivity within the pyridazinone series.

JAK Kinase Immunology Inflammation

MAO‑B Inhibition by Benzenesulfonamide‑Substituted Pyridazinones: A Negative Selectivity Control

In a focused series of pyridazinone‑substituted benzenesulfonamides, compounds 10 and 18 inhibited human MAO‑B with IC₅₀ values of 2.90 µM and 4.36 µM, respectively, while showing no inhibition of MAO‑A [1]. The target compound (CAS 946239-95-8), bearing a pyridine‑3‑sulfonamide in place of the benzenesulfonamide, has not been tested in MAO assays, but the benzenesulfonamide series serves as a negative selectivity control: the pyridinyl substitution likely ablates MAO‑B affinity, given that even modest structural changes within the benzenesulfonamide series abolished activity entirely for 15 of 17 congeners.

Monoamine Oxidase Neurodegeneration Selectivity

Best‑Fit Research & Industrial Application Scenarios for CAS 946239-95-8


FGFR4‑Targeted Chemical Probe and Lead Optimization Campaigns

With a confirmed FGFR4 IC₅₀ of 43 nM [1], the compound is immediately suitable as a starting point for structure‑based optimization of FGFR4‑selective inhibitors. Medicinal chemistry teams can use this molecule as a reference ligand in FGFR4 biochemical assays, crystallography, or selectivity profiling against FGFR1‑3, where no data yet exist but can be generated to establish the compound's kinase‑selectivity window.

SAR Anchor for Thiophenyl‑Pyridazinone Sulfonamide Libraries

The compound fills a specific node in structure‑activity relationship (SAR) matrices: pyridine‑3‑sulfonamide linked via ethylene to the 6‑oxo‑3‑(thiophen‑2‑yl)pyridazinone core. When benchmarked against the propane‑1‑sulfonamide analog (cytotoxic) , the benzenesulfonamide series (MAO‑B) , and the butanamide analog (JAK/cytokine) , it completes a pharmacophore map showing that the sulfonamide identity directs biological outcome. Combinatorial library designers can use this compound to explore pyridinyl‑specific interactions.

Negative Control for MAO‑B and JAK‑Pathway Screening Cascades

Because close analogs demonstrate measurable MAO‑B inhibition (2.90–4.36 µM) [1] and moderate JAK inhibition , CAS 946239-95-8 can serve as a specificity control in screening cascades. Its predicted inactivity against MAO‑B and JAK—based on the divergent SAR of the sulfonamide group—makes it valuable for discriminating target‑specific hits from pan‑pyridazinone artifacts in high‑throughput campaigns.

Biochemical Reagent for Sulfonamide‑Dependent Target‑Engagement Studies

The pyridine‑3‑sulfonamide motif introduces a basic nitrogen that can participate in hydrogen‑bond networks distinct from those of benzenesulfonamide or alkylsulfonamide analogs. This compound can be deployed as a biochemical reagent in target‑engagement studies (e.g., cellular thermal shift assays or pull‑down experiments) where the pyridinyl group may confer unique binding thermodynamics or enable subsequent derivatization for probe development, as inferred from the 43 nM FGFR4 binding data [1].

Quote Request

Request a Quote for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.